Rivastigmine

描述

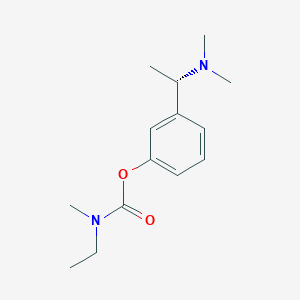

Structure

3D Structure

属性

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023564 | |

| Record name | Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rivastigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.04e+00 g/L | |

| Record name | Rivastigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123441-03-2 | |

| Record name | Rivastigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123441-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivastigmine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivastigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIVASTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rivastigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

rivastigmine synthesis pathway and optimization

An In-depth Technical Guide to the Synthesis and Optimization of Rivastigmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, marketed under the trade name Exelon®, is a parasympathomimetic and a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The therapeutic activity of this compound is primarily attributed to the (S)-enantiomer, which selectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the brain.[3][4][5] This inhibition increases the levels of the neurotransmitter acetylcholine, which is crucial for memory and cognitive function. Given the stereospecific nature of its activity, the development of efficient, scalable, and enantioselective synthetic routes is of paramount importance in pharmaceutical manufacturing.

This technical guide provides a comprehensive overview of the core synthetic pathways for (S)-rivastigmine, with a focus on optimization strategies, quantitative data comparison, and detailed experimental protocols for key transformations. The methodologies discussed range from classical resolutions to modern asymmetric catalytic and chemoenzymatic approaches.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-rivastigmine has evolved significantly, moving from inefficient classical resolutions to highly optimized asymmetric methods. The common precursor for many of these syntheses is the readily available and inexpensive m-hydroxyacetophenone. The primary challenge lies in the stereoselective introduction of the chiral amine center.

Asymmetric Reductive Amination

Direct Asymmetric Reductive Amination (DARA) has emerged as one of the most efficient and atom-economical methods for synthesizing (S)-rivastigmine. This approach typically involves the direct coupling of a ketone with an amine source in the presence of a chiral catalyst.

A notable pathway starts with m-hydroxyacetophenone, which undergoes esterification to form 3-acetylphenyl ethyl(methyl)carbamate. This ketone intermediate is then subjected to DARA using diphenylmethanamine as the amine source, catalyzed by an iridium complex with a phosphoramidite ligand derived from BINOL. Subsequent deprotection and reductive amination yield the final product in high yield and enantioselectivity.

Caption: Direct Asymmetric Reductive Amination (DARA) pathway for (S)-Rivastigmine synthesis.

Experimental Protocol: Direct Asymmetric Reductive Amination

-

Esterification: To a solution of m-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture to 0°C and add N-ethyl-N-methylcarbamoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 3-acetylphenyl ethyl(methyl)carbamate.

-

Asymmetric Reductive Amination: In a reaction vessel, dissolve the 3-acetylphenyl ethyl(methyl)carbamate, diphenylmethanamine, and the iridium-phosphoramidite ligand complex in a suitable solvent (e.g., toluene). Add additives as required. The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until the ketone is consumed. The resulting chiral amine product is purified using standard chromatographic techniques.

-

Deprotection and Final Amination: The chiral amine intermediate is deprotected via catalytic hydrogenation (e.g., H₂, Pd/C). The resulting primary amine is then subjected to reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the two methyl groups, yielding (S)-rivastigmine.

Chemoenzymatic Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative for establishing the stereocenter of this compound. Key enzymes employed include ω-transaminases and lipases.

-

ω-Transaminase Pathway: This method utilizes an ω-transaminase for the asymmetric amination of an acetophenone precursor. An early introduction of the carbamate side chain on 3-hydroxyacetophenone produces the substrate 3-acetylphenyl ethyl(methyl)carbamate. A novel ω-transaminase from Paracoccus denitrificans can then convert this substrate directly to the corresponding chiral amine with high enantiomeric excess.

Caption: Chemoenzymatic synthesis of a key this compound precursor using ω-transaminase.

-

Lipase-based Kinetic Resolution: Another common chemoenzymatic strategy involves the kinetic resolution of a racemic intermediate using a lipase, such as Candida antarctica lipase B (CAL-B). This can be applied to resolve a racemic alcohol precursor through stereoselective acetylation or to resolve a racemic amine. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has been developed to achieve theoretical yields greater than 50%.

Experimental Protocol: ω-Transaminase Mediated Asymmetric Amination

-

Substrate Preparation: Synthesize 3-acetylphenyl ethyl(methyl)carbamate from 3-hydroxyacetophenone as described in the previous section.

-

Biotransformation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0). Add the substrate (e.g., 50 g/L), an amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, and the ω-transaminase enzyme (e.g., from Paracoccus denitrificans or a commercially available kit like ATA-025).

-

Reaction and Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with gentle agitation. Monitor the conversion of the ketone to the amine product using RP-HPLC.

-

Work-up and Purification: Once the reaction reaches optimal conversion, stop the reaction by adjusting the pH or by centrifugation to remove the enzyme. Extract the product with an organic solvent (e.g., ethyl acetate). The product can be purified by crystallization or chromatography to yield the enantiomerically pure amine intermediate.

Asymmetric Hydrogenation

For industrial-scale production, asymmetric hydrogenation of a prochiral imine intermediate is a highly effective strategy. This route offers high efficiency and scalability. The process often starts with the carbamoylation of 3-hydroxyacetophenone, followed by reaction with dimethylamine to form an enamine or iminium intermediate. This intermediate is then hydrogenated using a chiral iridium catalyst, such as Ir-SpiroPAP, under hydrogen pressure to produce (S)-rivastigmine with high enantiomeric excess.

Caption: Scalable synthesis of (S)-Rivastigmine via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

-

Intermediate Formation: Prepare 3-acetylphenyl ethyl(methyl)carbamate from 3-hydroxyacetophenone.

-

Catalyst Preparation: In a separate vessel, prepare the active catalyst by dissolving the chiral Iridium complex (e.g., Ir-(S)-SpiroPAP-3-Me) in a suitable solvent like ethanol.

-

Hydrogenation: Charge an autoclave with the ketone intermediate and a base (e.g., tBuONa) in ethanol. Transfer the prepared catalyst solution to the autoclave.

-

Reaction: Pressurize the autoclave with hydrogen gas (e.g., 30 atm) and heat to the desired temperature (e.g., 50°C). Maintain the reaction under these conditions until completion.

-

Purification: After the reaction, the product is purified through a series of extractions and washes under varying pH conditions to remove impurities and the catalyst, yielding (S)-rivastigmine.

Classical Resolution of Racemates

The original synthetic routes to this compound involved the preparation of a racemic mixture followed by classical resolution using a chiral resolving agent. A typical process involves synthesizing racemic 3-(1-dimethylaminoethyl)phenol, which is then reacted with N-ethyl-N-methylcarbamoyl chloride to give racemic this compound. The racemate is then resolved by forming diastereomeric salts with a chiral acid, such as (+)-di-O,O'-p-toluoyl tartaric acid (D-DTTA). This method is often plagued by low yields (typically below 50% for the desired enantiomer) and requires multiple tedious recrystallizations to achieve high optical purity, making it less suitable for large-scale production.

Quantitative Data Summary

The following tables summarize the quantitative data from various optimized synthetic pathways for this compound, allowing for a direct comparison of their efficiency.

Table 1: Comparison of Key Asymmetric Synthesis Strategies

| Strategy | Starting Material | Key Step | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |

| Direct Asymmetric Reductive Amination (DARA) | m-Hydroxyacetophenone | Ir-catalyzed reductive amination | 82% | 96% | |

| Asymmetric Hydrogenation | 3-Hydroxyacetophenone | Ir-SpiroPAP catalyzed hydrogenation | 78% | 98% | |

| Chemoenzymatic (ω-Transaminase) | 3-Acetylphenyl ethyl(methyl)carbamate | Asymmetric amination with ω-transaminase | >80% conversion | 99% | |

| Diastereoselective Reductive Amination | 3-Methoxyphenyl ethanamine | Reductive amination with chiral phenylethylamine | 49.7% | 100% | |

| Classical Resolution | Racemic this compound | Resolution with D-(+)-DTTA | 5.14% | >99% |

Conclusion

The synthesis of (S)-rivastigmine has seen remarkable progress, driven by the need for more efficient, cost-effective, and environmentally sustainable manufacturing processes. While classical resolution provided the initial route to the enantiomerically pure drug, its low yield and labor-intensive nature have led to its replacement by modern asymmetric methods. Direct asymmetric reductive amination and asymmetric hydrogenation using sophisticated chiral metal catalysts represent the state-of-the-art in chemical synthesis, offering high yields and excellent enantioselectivity in just a few steps. Concurrently, chemoenzymatic strategies, particularly those employing ω-transaminases, provide a green and highly selective alternative that is well-suited for industrial application. The choice of a specific pathway in a drug development setting will depend on factors such as scalability, cost of goods, catalyst availability, and regulatory considerations. The continued optimization of these routes remains a key focus for process chemists in the pharmaceutical industry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chiral Synthesis and Activity of Rivastigmine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a parasympathomimetic agent employed in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. It functions as a reversible inhibitor of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. The dual inhibitory action of this compound is considered a potential advantage in treating Alzheimer's disease, as both AChE and BChE contribute to acetylcholine hydrolysis.

This compound possesses a chiral center, and thus exists as two enantiomers: (S)-rivastigmine and (R)-rivastigmine. It is the (S)-enantiomer that is recognized as the biologically active form. This technical guide provides an in-depth overview of the chiral synthesis of this compound enantiomers and a comparative analysis of their biological activity.

Cholinesterase Inhibition: Mechanism of Action

The therapeutic effect of this compound is attributed to its pseudo-irreversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Enantioselective Activity of this compound

The following table summarizes the inhibitory activities of this compound. It is important to note that much of the publicly available data does not specify the enantiomeric form, and thus may refer to the racemic mixture or the active (S)-enantiomer.

| Compound | Target Enzyme | IC50 | Source |

| This compound | Acetylcholinesterase (AChE) | 4.15 µM | [1] |

| This compound | Butyrylcholinesterase (BChE) | 37 nM | [1] |

| This compound | Acetylcholinesterase (AChE) (rat brain) | 4.3 nM | [2] |

| This compound | Butyrylcholinesterase (BChE) (rat brain) | 31 nM | [2] |

| (S)-Rivastigmine | Human Acetylcholinesterase (hAChE) | More potent than (R)-enantiomer | [3] |

| (R)-Rivastigmine | Human Acetylcholinesterase (hAChE) | Less potent than (S)-enantiomer |

Chiral Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure (S)-rivastigmine is a key step in its pharmaceutical production. Several stereoselective synthetic routes have been developed, primarily focusing on chemoenzymatic methods and asymmetric catalysis.

Chemoenzymatic Synthesis

One common approach involves the enzymatic resolution of a racemic intermediate. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used for the stereoselective acylation of a racemic alcohol or amine precursor.

Asymmetric Synthesis

Asymmetric synthesis routes aim to directly produce the desired enantiomer, often employing chiral catalysts. A notable example is the asymmetric reductive amination of a ketone precursor.

| Synthesis Method | Key Features | Reported Yield | Reported Enantiomeric Excess (e.e.) |

| Chemoenzymatic Resolution | Lipase-catalyzed stereoselective acetylation of a racemic alcohol or amine precursor. | Good overall yield | >99% |

| Asymmetric Reductive Amination | Direct asymmetric reductive amination of a ketone precursor using a chiral iridium-phosphoramidite catalyst. | 82% overall yield | 96% |

Experimental Protocols

General Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine cholinesterase activity and the inhibitory potential of compounds like this compound.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Test compound (this compound enantiomers) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0).

-

In a 96-well plate, add the buffer, the test compound at various concentrations (or buffer for control), and the enzyme solution.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Representative Protocol for Chemoenzymatic Synthesis of (S)-Rivastigmine Precursor

This protocol describes the kinetic resolution of a racemic amine precursor using Candida antarctica lipase B (CAL-B).

Materials:

-

Racemic 1-(3-methoxyphenyl)ethylamine

-

Candida antarctica lipase B (CAL-B)

-

Acyl donor (e.g., ethyl acetate)

-

Organic solvent (e.g., toluene)

Procedure:

-

Dissolve the racemic 1-(3-methoxyphenyl)ethylamine in the organic solvent.

-

Add the acyl donor to the solution.

-

Add CAL-B to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress using chiral HPLC.

-

The enzyme will stereoselectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

-

Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

-

Separate the unreacted (S)-amine from the acylated (R)-amide using standard purification techniques (e.g., column chromatography or extraction).

-

The resulting enantiomerically enriched (S)-amine can then be converted to (S)-rivastigmine through subsequent chemical steps, including N-methylation and carbamoylation.

Conclusion

The chiral synthesis of this compound is a critical aspect of its production as a therapeutic agent, with the (S)-enantiomer being the active form. Chemoenzymatic and asymmetric catalytic methods have proven to be effective in producing enantiomerically pure (S)-rivastigmine. The differential activity of the enantiomers, with (S)-rivastigmine being a more potent inhibitor of acetylcholinesterase, underscores the importance of stereoselectivity in drug design and development. Further research to fully quantify the inhibitory profiles of the individual (R) and (S) enantiomers against both AChE and BChE would provide a more complete understanding of their structure-activity relationship and therapeutic potential.

References

The Vanguard of Neuroprotection: A Technical Guide to the Synthesis and Characterization of Novel Rivastigmine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and therapeutic potential of novel rivastigmine derivatives. As the landscape of neurodegenerative disease treatment evolves, the limitations of single-target therapies have become increasingly apparent. This has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously address the various pathological cascades of diseases like Alzheimer's. This compound, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), serves as a valuable scaffold for the design of such next-generation therapeutics. This guide details the synthetic methodologies, characterization data, and experimental protocols for promising new classes of this compound derivatives, offering a roadmap for future research and development.

Synthetic Strategies for Novel this compound Derivatives

The core synthetic approach to novel this compound derivatives involves the modification of its carbamate moiety or the conjugation of the this compound pharmacophore with other biologically active scaffolds. This section outlines the synthesis of three promising classes of this compound derivatives: this compound-Benzimidazole (RIV-BIM) Hybrids, Chalcone-Rivastigmine Hybrids, and this compound-INDY Hybrids.

Synthesis of this compound-Benzimidazole (RIV-BIM) Hybrids

RIV-BIM hybrids are designed to combine the cholinesterase-inhibiting properties of this compound with the amyloid-β (Aβ) aggregation inhibition, antioxidant, and metal-chelating properties of benzimidazole moieties.[1] The general synthetic scheme is depicted below.

Experimental Protocol: Synthesis of RIV-BIM Hybrids

The synthesis of RIV-BIM hybrids is a multi-step process that begins with the separate preparation of the this compound and benzimidazole moieties, followed by their coupling.

Step 1: Synthesis of Benzimidazole Carboxylic Acids (BIMa and BIMb) [1]

-

Preparation of 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic Acid (BIMa): Synthesized from 3,4-diaminobenzoic acid. The reaction completion is monitored by TLC (CH2Cl2/MeOH, 15/1). The final product is a white-colored solid with a yield of 79.9%.[1]

-

Preparation of 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-7-carboxylic Acid (BIMb): Synthesized from 2,3-diaminobenzoic acid. The reaction completion is monitored by TLC (CH2Cl2/MeOH, 2/1). The final product is a light-brown colored solid with a yield of 86.6%.[1]

Step 2: Synthesis of Amine-Rivastigmine Derivatives

The synthesis of the amine-rivastigmine precursors involves the carbamoylation of a substituted phenol followed by functional group transformations to introduce a primary or secondary amine.

Step 3: Coupling of this compound and Benzimidazole Moieties [1]

The final RIV-BIM hybrids are obtained by the condensation of the benzimidazole carboxylic acid derivatives (BIMa and BIMb) with the amine-rivastigmine derivatives. Standard peptide coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used in anhydrous DMF under a nitrogen atmosphere. The yields for this final step range from 23.1% to 73.9%.

Synthesis of Chalcone-Rivastigmine Hybrids

Chalcone-rivastigmine hybrids integrate the cholinesterase inhibitory activity of this compound with the antioxidant and anti-inflammatory properties of chalcones. These compounds have shown promise as multifunctional agents for the treatment of Alzheimer's disease.

Experimental Protocol: Synthesis of 4'-Aminochalcone-Rivastigmine Hybrids

-

Claisen-Schmidt Condensation: An appropriately substituted 4'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) to form the chalcone backbone.

-

Functional Group Manipulation: The hydroxyl group is then converted to an amine.

-

Carbamoylation: The amino group is reacted with N-ethyl-N-methylcarbamoyl chloride to introduce the this compound-like carbamate moiety, yielding the final hybrid compound.

Synthesis of this compound-INDY Hybrids

This compound-INDY hybrids are designed as multi-target ligands that inhibit butyrylcholinesterase (BuChE) and DYRK1A/CLK1 kinases. The synthesis involves the preparation of N-alkylated 5-hydroxy INDY analogues followed by carbamoylation.

Experimental Protocol: Synthesis of this compound-INDY Hybrids

-

N-Alkylation: The starting INDY precursor is N-alkylated using an appropriate alkyl halide in the presence of a base.

-

Demethylation: The methoxy group at the 5-position of the INDY core is demethylated, typically using boron tribromide (BBr3), to yield the 5-hydroxy INDY analogue.

-

Carbamoylation: The 5-hydroxy INDY analogues are then reacted with commercially available isocyanates or carbamoyl chlorides to introduce the carbamate moiety, affording the final this compound-INDY hybrids in yields ranging from 12% to 95%.

Characterization of Novel this compound Derivatives

The newly synthesized this compound derivatives are characterized by a suite of analytical and biological techniques to confirm their structure and evaluate their therapeutic potential.

Spectroscopic and Chromatographic Characterization

The chemical structures of the synthesized compounds are confirmed using various spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

-

Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of reactions, and column chromatography or preparative high-performance liquid chromatography (HPLC) is employed for the purification of the final products.

Table 1: Spectroscopic Data for a Representative RIV-BIM Hybrid (Compound 4a)

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR (MeOD-d4) | 159.61, 133.20, 130.48, 127.53, 125.70, 120.52, 118.37, 114.11, 44.30, 42.01, 17.38 |

| HRMS (ESI) | Calculated for C25H25N4O4 [M + H]+: 445.1876, Found: 445.1897 |

Biological Evaluation

The biological activity of the novel this compound derivatives is assessed through a series of in vitro assays to determine their efficacy against key targets in Alzheimer's disease.

The inhibitory activity of the compounds against AChE and BuChE is determined using a modified Ellman's method, a spectrophotometric assay that measures the activity of the enzyme.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

-

Reagent Preparation:

-

Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

-

14 mM acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh daily).

-

1 U/mL AChE or BuChE solution in phosphate buffer (prepare immediately before use and keep on ice).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: The buffer, enzyme solution, DTNB, and test compound/solvent are mixed and incubated for 10 minutes at 25°C.

-

Reaction Initiation: 10 µL of the 14 mM ATCI solution is added to all wells except the blank to start the reaction. 10 µL of deionized water is added to the blank. The final volume in each well is 180 µL.

-

Kinetic Measurement: The increase in absorbance at 412 nm is measured every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: The rate of reaction (ΔAbs/min) is calculated. The percentage of inhibition is determined relative to the control, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition) is calculated by non-linear regression analysis.

Table 2: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

| Compound/Derivative Class | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| This compound | 32.1 | - | |

| RIV-BIM Hybrid (Series 5) | Better than this compound | 0.9 - 1.7 | |

| Chalcone-Rivastigmine Hybrid (Compound 3) | - | Comparable to this compound | |

| 4'-Aminochalcone-Rivastigmine Hybrid (Compound 6c) | 4.91 | - | |

| This compound-INDY Hybrid (Compound 1b) | - | 0.068 |

The ability of the derivatives to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease, is also evaluated.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

-

Preparation of Aβ42: A stock solution of Aβ42 is prepared and pre-incubated to form oligomers.

-

Incubation: The Aβ42 oligomers are incubated with the test compounds at various concentrations at 37°C for a specified period (e.g., 24-48 hours).

-

ThT Fluorescence Measurement: Thioflavin T (ThT) is added to the samples, and the fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.

Table 3: Anti-aggregation Activity of Selected this compound Derivatives

| Compound/Derivative Class | Inhibition of Self-Induced Aβ42 Aggregation (%) | Inhibition of Cu(II)-Induced Aβ42 Aggregation (%) | Reference |

| RIV-BIM Hybrid (Series 5) | 42.1 - 58.7 | 40.3 - 60.8 | |

| 4'-Aminochalcone-Rivastigmine Hybrid (Compound 6c) | 89.5 (at 25 µM) | 79.7 (at 25 µM) |

The antioxidant capacity and neuroprotective effects of the novel derivatives are assessed to evaluate their potential to combat oxidative stress, another important factor in neurodegeneration.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a compound by its ability to quench peroxyl radicals. The assay involves monitoring the decay of a fluorescent probe in the presence of a radical generator and the antioxidant compound.

Table 4: Antioxidant Activity of a Chalcone-Rivastigmine Hybrid

| Compound | ORAC Value (fold of Trolox) | Reference |

| 4'-Aminochalcone-Rivastigmine Hybrid (Compound 6c) | 2.83 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the rationale behind the design and evaluation of these novel compounds.

Conclusion and Future Directions

The development of novel this compound derivatives represents a significant step forward in the pursuit of effective treatments for Alzheimer's disease and other neurodegenerative disorders. The multi-target approach, exemplified by the RIV-BIM, chalcone, and INDY hybrids, addresses the complex and multifaceted nature of these diseases. The data presented in this guide demonstrates that these novel compounds not only retain the cholinesterase-inhibiting properties of this compound but also possess additional beneficial activities, such as Aβ anti-aggregation, antioxidant, and kinase-inhibiting effects.

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic and pharmacodynamic profiles. Further in vivo studies are necessary to validate the therapeutic potential of these derivatives in animal models of neurodegeneration. The synthetic and characterization methodologies detailed in this whitepaper provide a solid foundation for these future endeavors, paving the way for the development of the next generation of neuroprotective agents.

References

Rivastigmine's Dual Inhibition of Acetylcholinesterase and Butyrylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of rivastigmine, a key therapeutic agent in the management of Alzheimer's and Parkinson's disease-related dementia. We will delve into its dual inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

Core Mechanism of Action: Pseudo-Irreversible Inhibition

This compound is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both AChE and BuChE.[1] Unlike readily reversible inhibitors, this compound's mechanism involves a two-step process. Initially, it binds to the active site of the cholinesterase enzyme. This is followed by the transfer of its carbamyl group to a serine residue within the enzyme's active site, forming a covalent carbamylated enzyme conjugate.[2] This carbamylation renders the enzyme inactive. The subsequent hydrolysis of this carbamate bond, a process known as decarbamylation, is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.[3] This slow reactivation rate results in a prolonged inhibition of the enzyme, extending the therapeutic effect of the drug.

The clinical significance of this dual inhibition is rooted in the evolving understanding of cholinergic system changes in Alzheimer's disease. While AChE is the predominant cholinesterase in a healthy brain, BuChE levels and activity are observed to increase as the disease progresses, taking on a more significant role in acetylcholine hydrolysis.[4] Therefore, the dual inhibition of both enzymes by this compound may offer a more comprehensive and sustained therapeutic benefit throughout the course of the disease.[5]

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potential of this compound has been quantified through various in vitro studies, primarily determining its half-maximal inhibitory concentration (IC50) and the second-order rate constant of carbamylation (k_i). The following tables summarize key quantitative data from the literature, highlighting the variability that can arise from different experimental conditions, such as enzyme source and assay parameters.

Table 1: IC50 Values for this compound Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

| Enzyme Target | Enzyme Source | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Rat Brain | 4.3 nM | |

| Butyrylcholinesterase (BuChE) | Rat Brain | 31 nM | |

| Acetylcholinesterase (AChE) | Not Specified | 4.15 µM | |

| Butyrylcholinesterase (BuChE) | Not Specified | 37 nM | |

| Cholinesterase (general) | Not Specified | 5.5 µM |

Table 2: Carbamylation Rate Constants (k_i) for this compound

| Enzyme Target | Enzyme Source | Carbamylation Rate (k_i) (M⁻¹ min⁻¹) | Reference |

| Acetylcholinesterase (AChE) | Human | 3300 | |

| Butyrylcholinesterase (BuChE) | Human | 9 x 10⁴ | |

| Acetylcholinesterase (AChE) | Torpedo californica | 2.0 | |

| Acetylcholinesterase (AChE) | Drosophila melanogaster | 5 x 10⁵ |

Experimental Protocols

Determination of Cholinesterase Inhibition using Ellman's Assay

This spectrophotometric method is widely used to measure cholinesterase activity and the inhibitory potency of compounds like this compound.

Principle: The assay quantifies the activity of AChE or BuChE by measuring the production of thiocholine from the substrate acetylthiocholine or butyrylthiocholine, respectively. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.

Materials:

-

Purified or recombinant human AChE or BuChE

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the enzyme, substrate (e.g., 10 mM ATCI), and DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of the this compound dilution (or buffer for the control)

-

20 µL of the enzyme solution

-

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Determination of Carbamylation and Decarbamylation Rates

The "pseudo-irreversible" nature of this compound's inhibition is characterized by its carbamylation and decarbamylation kinetics. These can be determined using methods such as stopped-flow spectrophotometry.

Principle: This technique allows for the rapid mixing of reactants (enzyme and inhibitor) and the monitoring of the reaction progress on a millisecond timescale. By observing the change in enzyme activity over time after the addition of the inhibitor, the rates of carbamylation (inactivation) and decarbamylation (reactivation) can be calculated.

General Procedure (Conceptual):

-

Carbamylation Rate (k_i):

-

The enzyme and a saturating concentration of the substrate are rapidly mixed with various concentrations of this compound in a stopped-flow apparatus.

-

The decrease in the rate of product formation (monitored spectrophotometrically) over time reflects the rate of enzyme inactivation (carbamylation).

-

The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration. For carbamates, the slope of this plot provides the second-order rate constant of carbamylation (k_i).

-

-

Decarbamylation Rate (k_react):

-

The enzyme is first incubated with a high concentration of this compound to ensure complete carbamylation.

-

The excess, unbound inhibitor is then rapidly removed (e.g., by dilution or gel filtration).

-

The spontaneous recovery of enzyme activity is monitored over time in the presence of the substrate.

-

The rate of this recovery follows first-order kinetics, and the rate constant (k_react) represents the decarbamylation rate.

-

Visualizing the Molecular Landscape

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.

Caption: Experimental workflow for determining cholinesterase inhibition IC50 values.

Caption: Logical relationship of this compound's dual, pseudo-irreversible inhibition.

References

- 1. Pharmacokinetic-pharmacodynamic modeling of this compound, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

A Deep Dive into the Kinetics of Rivastigmine's Interaction with Cholinesterases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinetic studies of rivastigmine's binding to its primary targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound, a carbamate derivative, is a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic efficacy is rooted in its ability to modulate cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This document delves into the nuanced mechanism of this interaction, presenting key kinetic data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Mechanism of Action: A "Pseudo-Irreversible" Inhibition

This compound is classified as a "pseudo-irreversible" or intermediate-acting inhibitor of cholinesterases.[5] Unlike reversible inhibitors that rapidly associate and dissociate from the enzyme, this compound forms a transient covalent bond with the active site of both AChE and BChE. This process, known as carbamoylation, involves the transfer of this compound's carbamyl moiety to a serine residue within the enzyme's active site. This covalent modification renders the enzyme temporarily inactive.

The "pseudo-irreversible" nature stems from the slow, but eventual, hydrolysis of this carbamyl-enzyme complex, which allows the enzyme to regain its function. The prolonged duration of inhibition, lasting up to 10 hours, is a key pharmacological feature of this compound. This extended action is therapeutically advantageous as it leads to a sustained increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic function which is impaired in neurodegenerative diseases.

Structural studies have revealed that upon carbamoylation, a significant conformational change occurs in the active-site histidine of the enzyme. This disruption of the catalytic triad is believed to be a primary reason for the slow kinetics of reactivation.

Quantitative Kinetic Data

The interaction of this compound with cholinesterases has been quantified through various kinetic studies. The bimolecular rate constant of inhibition (kᵢ) is a key parameter that reflects the rate of carbamoylation. The following table summarizes the reported kinetic data for this compound with AChE and BChE from different species.

| Enzyme Source | kᵢ (M⁻¹ min⁻¹) | Reference |

| Human Acetylcholinesterase (hAChE) | 3,300 | |

| Torpedo californica Acetylcholinesterase (TcAChE) | 2.0 | |

| Human Butyrylcholinesterase (hBChE) | 9 x 10⁴ | |

| Drosophila melanogaster Acetylcholinesterase (DmAChE) | 5 x 10⁵ |

These data highlight the significantly faster carbamoylation rate of this compound for human AChE compared to the enzyme from Torpedo californica. Furthermore, the inhibition of human BChE and Drosophila melanogaster AChE is even more rapid. The spontaneous reactivation of the carbamoylated enzyme is a very slow process. For instance, less than 10% reactivation of the Torpedo enzyme was observed after 48 hours.

Experimental Protocols

The kinetic parameters of this compound's interaction with cholinesterases are typically determined using the Ellman assay. This spectrophotometric method provides a reliable and widely used approach to measure cholinesterase activity.

The Ellman Assay for Measuring Cholinesterase Activity and Inhibition

Principle: The Ellman assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), a colored product, which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine for BChE) by the cholinesterase enzyme. The rate of color development, monitored at 412 nm, is directly proportional to the enzyme's activity.

Materials and Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., 1 U/mL)

-

This compound stock solution (dissolved in a suitable solvent like DMSO and diluted in buffer)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (or butyrylthiocholine iodide) substrate solution (14 mM)

-

Microplate reader

-

96-well microplates

Experimental Procedure:

-

Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Buffer

-

This compound solution at various concentrations (for inhibition studies) or buffer (for control).

-

10 µL of AChE or BChE solution (1 U/mL).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a defined period (e.g., 10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

For inhibition studies, determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Kinetic parameters such as kᵢ can be determined by analyzing the time-course of inhibition at different inhibitor concentrations.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Structural Analysis of the Rivastigmine-Acetylcholinesterase Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural and molecular interactions between the anti-Alzheimer's drug, rivastigmine, and its therapeutic target, acetylcholinesterase (AChE). This compound's efficacy in managing dementia associated with Alzheimer's and Parkinson's diseases stems from its role as a "pseudo-irreversible" inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1][2] By forming a covalent bond with the enzyme's active site, this compound leads to prolonged inhibition, thereby increasing the synaptic availability of the neurotransmitter acetylcholine.[1][3] This guide delves into the quantitative kinetics of this interaction, the detailed methodologies for its experimental investigation, and the critical structural features of the this compound-AChE complex.

Mechanism of Action: Covalent Inhibition and Conformational Changes

This compound, a carbamate derivative, inhibits acetylcholinesterase through a two-step process.[1] Initially, it binds reversibly to the active site of the enzyme. This is followed by a slower, covalent modification where the carbamyl moiety of this compound is transferred to the active-site serine residue (Ser200). This carbamoylation renders the enzyme inactive. The subsequent decarbamoylation, which would reactivate the enzyme, is a very slow process, contributing to the long duration of this compound's therapeutic action.

The crystal structure of the this compound-AChE complex (PDB ID: 1GQR) reveals that upon covalent modification, a notable conformational change occurs in the active-site histidine (His440). This residue moves away from its typical hydrogen-bonding partner, disrupting the catalytic triad. This structural rearrangement is believed to be a key factor in the slow kinetics of enzyme reactivation.

Quantitative Data: Binding Kinetics and Inhibitory Potency

The interaction of this compound with acetylcholinesterase has been characterized by various kinetic parameters. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species | Reference |

| ki | 3300 M-1 min-1 | Human Acetylcholinesterase | |

| ki | 2.0 M-1 min-1 | Torpedo californica Acetylcholinesterase | |

| ki | 9 x 104 M-1 min-1 | Human Butyrylcholinesterase | |

| ki | 5 x 105 M-1 min-1 | Drosophila melanogaster Acetylcholinesterase | |

| IC50 | 4.3 nM | Acetylcholinesterase | |

| Protein Binding | ~40% bound to plasma proteins | ||

| Bioavailability | ~36% for a 3 mg dose |

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Determination of Inhibitory Activity: The Ellman Assay

The most common method for determining the inhibitory activity of compounds against AChE is the colorimetric method developed by Ellman.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) and then dilute it in the buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer

-

10 µL of the test compound solution (or buffer for control)

-

10 µL of AChE solution (e.g., 1 U/mL)

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.

-

Measurement: Immediately begin monitoring the absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Structural Determination: X-ray Crystallography of the this compound-AChE Complex

The crystal structure of the this compound-AChE complex was determined using X-ray diffraction to a resolution of 2.20 Å (PDB ID: 1GQR). The enzyme used for crystallization was from the electric organ of Torpedo californica.

Methodology Overview:

-

Protein Purification:

-

Acetylcholinesterase is solubilized from the electric organ tissue of Torpedo californica using a phosphatidylinositol-specific phospholipase C (PI-PLC).

-

The solubilized enzyme is then purified using affinity chromatography.

-

Further purification can be achieved using high-performance liquid chromatography (HPLC) on an anion exchange column.

-

-

Crystallization:

-

The purified AChE is incubated with this compound to form the covalent complex.

-

Crystallization is achieved through vapor diffusion methods. While specific conditions for the this compound complex are not detailed in a step-by-step protocol, typical crystallization of Torpedo californica AChE involves using a precipitant solution containing polyethylene glycol (PEG) and a specific salt at a controlled pH.

-

-

Data Collection and Structure Determination:

-

Crystals are flash-cooled in a cryoprotectant.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined AChE structure as a model.

-

The model is then refined against the collected diffraction data.

-

Crystallographic Data for this compound-AChE Complex (PDB: 1GQR):

| Parameter | Value | Reference |

| Method | X-RAY DIFFRACTION | |

| Resolution | 2.20 Å | |

| R-Value Work | 0.199 | |

| R-Value Free | 0.236 | |

| Space Group | P 31 2 1 |

Visualizations

Cholinergic Signaling Pathway and the Impact of this compound

Acetylcholine is a crucial neurotransmitter for cognitive processes. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to postsynaptic receptors, and is then rapidly hydrolyzed by acetylcholinesterase to terminate the signal. In Alzheimer's disease, there is a deficit in acetylcholine. This compound inhibits AChE, leading to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Figure 1: Cholinergic signaling at the synapse and the inhibitory action of this compound on acetylcholinesterase.

Experimental Workflow for Determining AChE Inhibitor IC50

The following diagram outlines the key steps in a typical in vitro experimental workflow to determine the IC50 value of an AChE inhibitor using the Ellman's assay.

Figure 2: Workflow for determining the IC50 value of an acetylcholinesterase inhibitor using the Ellman's assay.

Logical Relationship in this compound's Interaction with Acetylcholinesterase

This diagram illustrates the sequential steps and the key structural consequence of this compound's interaction with the active site of acetylcholinesterase.

Figure 3: Logical flow of the interaction between this compound and the acetylcholinesterase active site.

References

Navigating the Preclinical Journey of Rivastigmine: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of rivastigmine, a key therapeutic agent for Alzheimer's disease. By summarizing quantitative data, detailing experimental protocols, and visualizing complex processes, this document serves as an essential resource for professionals in the field of drug development and neuroscience.

Pharmacokinetic Profile of this compound in Preclinical Models

This compound exhibits rapid absorption and extensive first-pass metabolism in preclinical models, leading to low to moderate bioavailability. The primary route of administration in these studies is oral, though intravenous and intranasal routes have also been explored to understand its absolute bioavailability and brain-targeting potential.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | T½ (min) | Bioavailability (%) | Reference |

| Oral Solution | Not Specified | 56.29 ± 27.05 | 15 | 27.73 ± 13.56 | 13.48 ± 5.79 | 4.39 ± 1.82 | [1] |

| Intravenous | 2 | - | - | - | - | - | [2] |

| Intranasal Solution | Not Specified | - | 5 | 598.69 ± 159.32 | 30.92 ± 8.38 | 118.65 ± 23.54 | [1] |

| Intranasal Liposomes | Not Specified | 1489.5 ± 620.71 | 5 | 598.69 ± 159.32 | 30.92 ± 8.38 | - | [1] |

Note: AUC was converted from ng·min/mL to ng·h/mL for consistency where necessary.

Table 2: Pharmacokinetic Parameters of this compound in Other Preclinical Species

| Species | Administration Route | Dose | Cmax | Tmax | AUC | T½ | Bioavailability (%) | Reference |

| Beagle Dog | Oral (Capsule) | Single | Comparison of two salt forms | - | - | - | Bioequivalent | [3] |

Data for mice and a more detailed breakdown for dogs were not sufficiently available in the public domain to be included in this comparative table.

Metabolism of this compound

The metabolism of this compound is unique among cholinesterase inhibitors as it is primarily metabolized by its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), through hydrolysis. This process bypasses the hepatic cytochrome P450 (CYP) enzyme system, minimizing the potential for drug-drug interactions.

The principal metabolic pathway involves the hydrolysis of the carbamate moiety of this compound, leading to the formation of a decarbamylated metabolite, NAP226-90. This metabolite is pharmacologically inactive, possessing at least 10-fold lower activity against AChE compared to the parent compound. Following its formation, NAP226-90 undergoes sulfate conjugation before being predominantly eliminated via the kidneys.

Below is a diagram illustrating the metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's pharmacokinetics and metabolism in preclinical models.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats following oral or intravenous administration.

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

Drug Administration:

-

Oral (p.o.): this compound is administered via oral gavage.

-

Intravenous (i.v.): this compound is administered via the tail vein.

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

-

Blood is drawn from the retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Sample Analysis:

-

Plasma concentrations of this compound and its metabolite NAP226-90 are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated using non-compartmental analysis.

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

In Vivo Tissue Distribution Study in Rats

This protocol describes a method to determine the distribution of this compound in various tissues of rats.

Animals and Dosing:

-

Male rats are administered this compound, often radiolabeled (e.g., with ¹⁴C), via intravenous or intranasal routes.

-

A typical dose is 2 mg/kg.

Tissue Collection:

-

At selected time points post-administration, animals are euthanized.

-

Various tissues, including the brain (olfactory bulb, hippocampus, cortex, cerebellum), liver, kidneys, lungs, spleen, and heart, are collected.

-

Blood samples are also taken to determine plasma concentrations.

Sample Processing and Analysis:

-

Tissues are weighed and homogenized.

-

The concentration of this compound (and its metabolites) in tissue homogenates and plasma is quantified using an appropriate analytical method (e.g., LC-MS/MS or liquid scintillation counting for radiolabeled compounds).

In Vitro Metabolism Study

This protocol outlines a typical in vitro experiment to investigate the metabolic stability of this compound.

System: Human liver microsomes (HLM) or preclinical species liver microsomes.

Procedure:

-

In a reaction vessel, combine a buffered solution (e.g., phosphate buffer, pH 7.4), liver microsomes, and this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a cofactor, typically NADPH.

-

At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent drug (this compound).

-

The rate of disappearance of this compound is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.

Conclusion

This technical guide has provided a detailed overview of the preclinical pharmacokinetics and metabolism of this compound. The data presented in tables and the visualized pathways and workflows offer a clear and concise summary for researchers and drug development professionals. The primary reliance of this compound on cholinesterase-mediated metabolism is a key characteristic that distinguishes it from other Alzheimer's disease therapies and underscores its favorable drug-drug interaction profile. The provided experimental protocols serve as a foundational reference for designing and conducting further preclinical investigations. While data in some preclinical species remains limited in the public domain, this guide consolidates the current understanding of this compound's journey through the body in key animal models.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of nasal liposome and nanoparticle based this compound formulations in acute and chronic models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue distribution and pharmacodynamics of this compound after intranasal and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioequivalence evaluation of two brands of this compound of different salt forms, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Rivastigmine's Blood-Brain Barrier Penetration and Transport: A Technical Guide

Introduction

Rivastigmine is a reversible cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic efficacy is contingent upon its ability to effectively cross the blood-brain barrier (BBB) to reach its target sites within the central nervous system (CNS). The BBB is a highly selective, dynamic interface that regulates the passage of substances between the systemic circulation and the brain parenchyma. This guide provides an in-depth analysis of the physicochemical properties, transport mechanisms, and experimental evaluation of this compound's penetration across the BBB, tailored for researchers and drug development professionals.

Physicochemical Properties and Passive Diffusion

This compound's ability to cross the BBB is initially predicted by its favorable physicochemical characteristics. It is a small molecule (molecular weight of 250.34 g/mol ) with a relatively low number of hydrogen bond donors. Its lipophilicity, a key determinant for passive diffusion across lipid membranes, is moderate. These properties suggest that this compound can traverse the BBB via passive transcellular diffusion, a process driven by the concentration gradient between the blood and the brain.

Quantitative Analysis of Blood-Brain Barrier Penetration

The extent of BBB penetration is quantified using several pharmacokinetic parameters. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are critical metrics. A Kp,uu value of approximately 1 suggests that a compound crosses the BBB primarily by passive diffusion and is not significantly subject to active efflux or influx mechanisms. Studies in rodents have been conducted to determine these values for this compound.

| Parameter | Value | Species | Method | Reference |

| Brain-to-Plasma Ratio (Total) | 1.1 | Rat | Not Specified | |

| LogBB (log([brain]/[blood])) | 0.15 | Not Specified | Not Specified | |

| Unbound Fraction in Brain (fu,brain) | 0.44 | Rat | Brain Slice Method | |

| Unbound Fraction in Plasma (fu,plasma) | 0.59 | Rat | Equilibrium Dialysis | |

| Kp,uu (unbound brain/unbound plasma) | 0.83 | Rat | Calculated |

Note: Data is compiled from various sources and methodologies, which may contribute to variability.

The Kp,uu value of 0.83 suggests that while passive diffusion is a major contributor, active efflux mechanisms may play a minor role in limiting the net penetration of this compound into the CNS.

Mechanisms of Transport Across the BBB

While passive diffusion is significant, the complete picture of this compound's BBB transit involves active transport systems, particularly efflux transporters.

Role of P-glycoprotein (P-gp)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key efflux transporter at the BBB that actively expels a wide range of xenobiotics from the brain back into the bloodstream. Evidence suggests that this compound is a substrate for P-gp. This interaction reduces the net accumulation of the drug in the brain. The impact of P-gp on this compound transport has been demonstrated in studies using P-gp inhibitors or in knockout animal models, where the absence or inhibition of P-gp leads to increased brain concentrations of this compound.

The following diagram illustrates the logical relationship between the factors governing this compound's net accumulation in the brain.

An In-depth Technical Guide to the Identification of Rivastigmine Metabolites in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of rivastigmine and its metabolites in biological samples. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the metabolic pathway and experimental workflows.

Introduction to this compound Metabolism

This compound, a reversible cholinesterase inhibitor, is primarily used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic action is mediated through the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the brain.[3][4]

A key feature of this compound's pharmacology is its metabolism. Unlike many drugs that are processed by the hepatic cytochrome P450 (CYP) enzyme system, this compound is extensively metabolized by its target enzymes, AChE and BuChE, through cholinesterase-mediated hydrolysis.[1] This metabolic pathway results in the formation of a primary, decarbamylated metabolite known as NAP226-90. The minimal involvement of the CYP450 system reduces the likelihood of drug-drug interactions. The metabolites of this compound are primarily eliminated from the body via renal excretion, with over 97% of the administered dose being recovered in the urine as metabolites. Less than 1% is excreted in the feces. The sulfate conjugate of NAP226-90 is a major component found in urine.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound is its hydrolysis to the inactive metabolite NAP226-90.

Analytical Methodologies for Metabolite Identification

The accurate quantification of this compound and its primary metabolite, NAP226-90, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.

Experimental Workflow

The general workflow for the analysis of this compound and its metabolites in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocols

The following protocols are synthesized from various published methods for the analysis of this compound and NAP226-90.

3.2.1. Sample Preparation

-

Liquid-Liquid Extraction (LLE) for Plasma:

-

To 500 µL of plasma, add an internal standard (e.g., donepezil or a labeled analogue).

-

Alkalinize the sample with a suitable buffer.

-

Add an extraction solvent such as methyl-tert-butyl ether or a mixture of 1-butanol/n-hexane (2:98 v/v).

-

Vortex mix and centrifuge to separate the layers.

-

The organic layer is then transferred and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for injection. For the analysis of NAP 226-90, a derivatization step with propionic anhydride may be performed concurrently with the extraction.

-

-

Protein Precipitation for Plasma and Brain Homogenates:

-

To a known volume of plasma or brain homogenate, add a precipitating agent like acetonitrile.

-

Vortex mix vigorously to ensure complete protein precipitation.

-